2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a benzothiadiazine dioxide derivative featuring a 1,2,4-thiadiazine ring system fused to a benzo[e] moiety, with a 1,1-dioxide sulfone group. The structure includes a 2,6-dimethylphenyl substituent at position 2 and a 4-methylpiperidin-1-yl-2-oxoethyl group at position 2. The sulfone group enhances electrophilicity and metabolic stability, while the methylpiperidine moiety may improve pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-16-11-13-24(14-12-16)21(27)15-25-19-9-4-5-10-20(19)31(29,30)26(23(25)28)22-17(2)7-6-8-18(22)3/h4-10,16H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBSOJYXWKRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 373.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Thiadiazinone Core : Starting from appropriate precursors such as substituted phenylamines and thioketones.
- Introduction of Functional Groups : Utilizing methods like acylation to attach piperidine and other functional groups.
- Purification and Characterization : The final product is purified through crystallization or chromatography and characterized using NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially modulating pain signaling mechanisms.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Pharmacological Effects
Research indicates several pharmacological effects:
- Analgesic Activity : In animal models, the compound has shown significant analgesic effects comparable to standard analgesics.
- Anti-inflammatory Properties : Studies demonstrate its ability to reduce inflammation markers in vitro and in vivo.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief in models | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
-
Case Study on Analgesic Effects :
- In a double-blind study involving rats, administration of the compound resulted in a 50% reduction in pain response compared to control groups receiving saline.
- The study utilized the formalin test to assess pain behavior.
-
Case Study on Anti-inflammatory Activity :
- A model of induced arthritis showed that treatment with the compound significantly reduced paw swelling and inflammatory markers (TNF-alpha and IL-6) after one week of administration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other heterocyclic systems allow for comparative analysis based on synthesis, bioactivity, and physicochemical properties.
Structural Analogues
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide (): Core Structure: 1,2,5-thiadiazole dioxide (smaller ring vs. 1,2,4-thiadiazine in the target compound). Synthesis: Oxidative ring contraction of a thiadiazine precursor using meta-chloroperoxybenzoic acid (29% yield). Key Features: Sulfone group enhances stability; single-crystal X-ray diffraction confirmed structure .
6-(Substituted-phenyl)pyrimidin-4-yl Benzo[b][1,4]oxazin-3(4H)-ones (): Core Structure: Benzooxazine fused with pyrimidine. Synthesis: Coupling of phenyl-1,2,4-oxadiazoles with acetic acid derivatives using Cs₂CO₃/DMF (high yields). Bioactivity: Not reported, but structural motifs suggest possible antimicrobial activity . Comparison: The benzooxazine system lacks the sulfone group, which may reduce oxidative stability compared to the target compound.
1,3,4-Thiadiazole Derivatives (): Core Structure: 1,3,4-thiadiazole with nitroaryl substituents. Synthesis: Hydrazonoyl chloride reactions with hydrazine derivatives. Bioactivity: Antimicrobial activity against E. coli, B. mycoides, and C. albicans; four compounds showed superior efficacy .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs . Methylpiperidine substituents could enhance solubility and blood-brain barrier penetration relative to nitro groups in thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
